molecular formula C7H11N3S B8729174 N'-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide

N'-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide

Cat. No.: B8729174
M. Wt: 169.25 g/mol
InChI Key: TXCWDCATUQNOMC-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a formamidine group attached to a thiazole ring, with additional methyl groups enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine typically involves the reaction of 4-methylthiazole with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formamidine group. The general reaction scheme is as follows:

    Starting Materials: 4-methylthiazole and N,N-dimethylformamide dimethyl acetal.

    Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Procedure: The 4-methylthiazole is reacted with N,N-dimethylformamide dimethyl acetal in an appropriate solvent, such as tetrahydrofuran or dimethyl sulfoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamidine group to an amine.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine involves its interaction with specific molecular targets. The formamidine group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-acetamidine: Similar structure but with an acetamidine group instead of a formamidine group.

    N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-benzamidine: Contains a benzamidine group, offering different chemical properties.

    N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-thiourea: Features a thiourea group, which can influence its reactivity and biological activity.

Uniqueness

N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine is unique due to its specific combination of a formamidine group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

N,N-dimethyl-N'-(4-methyl-1,3-thiazol-2-yl)methanimidamide

InChI

InChI=1S/C7H11N3S/c1-6-4-11-7(9-6)8-5-10(2)3/h4-5H,1-3H3

InChI Key

TXCWDCATUQNOMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N=CN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

prepared by reaction of 4-methyl-thiazol-2-ylamine with N,N-dimethylformamide dimethyl acetate. LC-MS: tR=0.51 min; [M+H]+=170.1.
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0 (± 1) mol
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reactant
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N,N-dimethylformamide dimethyl acetate
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution 2-amino-4-methylthiazole (Formula C-1)(11.4 g) in toluene (100 ml) at 25° was treated with dimethylformamide dimethyl acetal (15.9 mL, 200 mmol), dropwise over five minutes. The mixture was heated to reflux temperature for 22 hours. The reaction was cooled to 25° and the solvent evaporated to an orange oil (17 g). The oil was triturated with hexane to yield yellow crystals. Recrystallization from warm hexane gave N′-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide (Formula C-2) (16.9 g, 99.6%), m.p. 54-56°.
Quantity
11.4 g
Type
reactant
Reaction Step One
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15.9 mL
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step One

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